1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide is a synthetic organic compound with significant interest in medicinal chemistry. Its molecular formula is , and it has a molecular weight of approximately 353.4 g/mol. The compound is characterized by its unique structure, which incorporates a benzodioxin moiety and a pyrrolidine ring, making it a potential candidate for various pharmacological applications.
Source: This compound can be sourced from various chemical suppliers, including BenchChem and Sigma-Aldrich, which provide it for research purposes. The availability of this compound typically includes options for different purity levels and packaging sizes .
Classification: The compound falls under the category of carboxamides and is classified as a heterocyclic organic compound due to the presence of nitrogen in its structure. Its structural components suggest potential bioactivity, particularly in the realm of drug development.
The synthesis of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide involves several steps that utilize well-established organic synthesis techniques.
Methods and Technical Details:
These reactions are typically carried out under controlled conditions, often utilizing solvents like dimethylformamide or dichloromethane and catalysts to facilitate the desired transformations .
The molecular structure of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide can be represented by its IUPAC name and structural formula.
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)C(=O)NCC4=CN=CC=C4The structure features a benzodioxin system fused to a pyrrolidine ring, with substituents that suggest potential interactions with biological targets .
The compound can undergo several chemical reactions that may alter its functional groups or introduce new functionalities.
These reactions are essential for modifying the compound for specific biological assays or enhancing its pharmacological properties .
Further research is necessary to elucidate the exact mechanisms through which this compound exerts its effects in biological systems .
The physical and chemical properties of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide are crucial for understanding its behavior in various environments.
These properties influence how the compound is handled during synthesis and application in research settings .
The primary applications of 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-N-(pyridin-4-ylmethyl)pyrrolidine-3-carboxamide lie within scientific research.
CAS No.: 1192-42-3
CAS No.: 11104-40-8
CAS No.:
CAS No.: 37734-05-7